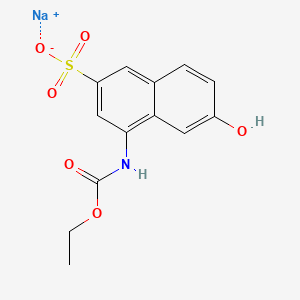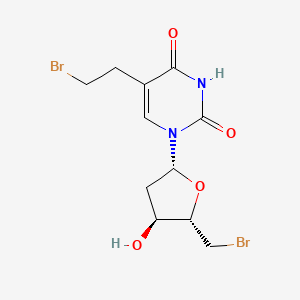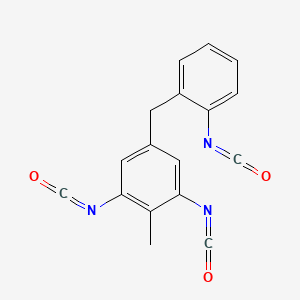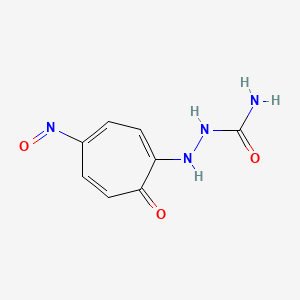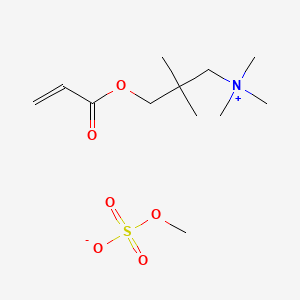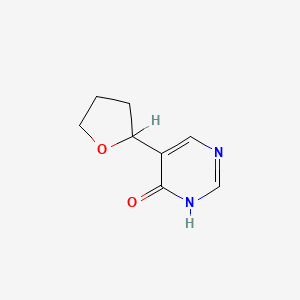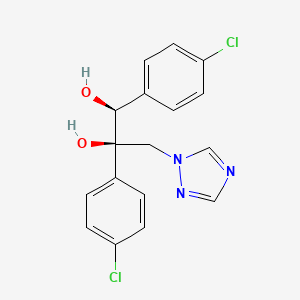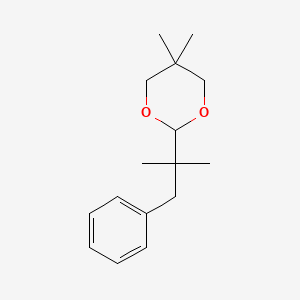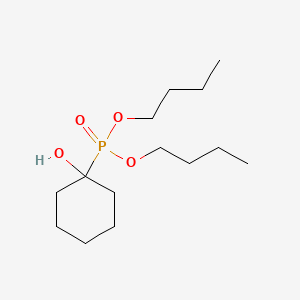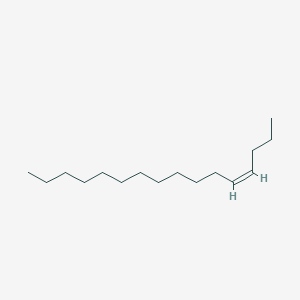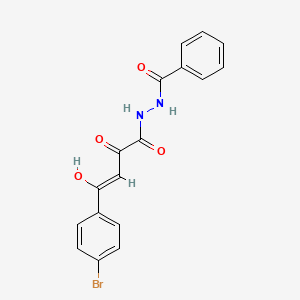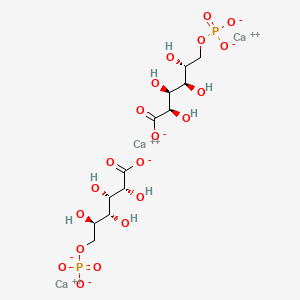
tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is a complex organic compound that features a unique combination of calcium ions and a chiral hexanoate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate typically involves the reaction of calcium salts with a chiral hexanoate precursor. The reaction conditions often require precise control of temperature, pH, and solvent to ensure the correct stereochemistry of the product. Common reagents used in the synthesis include calcium chloride and the chiral hexanoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process often includes steps such as crystallization, filtration, and drying to obtain the pure compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) can help in the purification and quality control of the final product.
化学反応の分析
Types of Reactions
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the hexanoate moiety.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hexanoate group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the hexanoate, while reduction may produce more reduced forms. Substitution reactions can result in a variety of substituted hexanoate derivatives.
科学的研究の応用
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders.
Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism of action of tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate involves its interaction with specific molecular targets and pathways. The calcium ions play a crucial role in mediating the compound’s effects, while the chiral hexanoate structure interacts with various enzymes and receptors. These interactions can influence cellular processes and biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Calcium gluconate: Another calcium-containing compound used in medical and industrial applications.
Calcium phosphate: Widely used in biological and industrial contexts.
Calcium lactate: Commonly used in food and pharmaceutical industries.
Uniqueness
Tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is unique due to its specific chiral structure and the combination of calcium ions with a phosphonatooxyhexanoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
83748-20-3 |
|---|---|
分子式 |
C12H20Ca3O20P2 |
分子量 |
666.5 g/mol |
IUPAC名 |
tricalcium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
InChI |
InChI=1S/2C6H13O10P.3Ca/c2*7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2*2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;;3*+2/p-6/t2*2-,3-,4+,5-;;;/m11.../s1 |
InChIキー |
NVXQYTCMBHZGFP-SYAJEJNSSA-H |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



